![molecular formula C8H12N2O3S B12415530 (2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)
(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2R)-3-(2-cianoetilsulfanil)-2-[(2,2,2-trideuterioacetil)amino]propanoico es un compuesto orgánico sintético. Se caracteriza por la presencia de un grupo cianoetilsulfanil, un grupo trideuterioacetil y un esqueleto de ácido propanoico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (2R)-3-(2-cianoetilsulfanil)-2-[(2,2,2-trideuterioacetil)amino]propanoico normalmente implica varios pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como el ácido (2R)-2-amino-3-mercaptopropanoico y el bromuro de 2-cianoetilo.
Formación del grupo cianoetilsulfanil: El ácido (2R)-2-amino-3-mercaptopropanoico se hace reaccionar con bromuro de 2-cianoetilo en condiciones básicas para formar el grupo cianoetilsulfanil.
Introducción del grupo trideuterioacetil: El producto intermedio se hace reaccionar entonces con anhídrido trideuterioacético para introducir el grupo trideuterioacetil.
Formación del producto final: El paso final implica la purificación y aislamiento del producto deseado, ácido (2R)-3-(2-cianoetilsulfanil)-2-[(2,2,2-trideuterioacetil)amino]propanoico.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas pueden utilizarse para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (2R)-3-(2-cianoetilsulfanil)-2-[(2,2,2-trideuterioacetil)amino]propanoico puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo sulfanil puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: El grupo ciano puede reducirse a un grupo amina.
Sustitución: El grupo cianoetilsulfanil puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio o la hidrogenación catalítica.
Sustitución: Se pueden emplear nucleófilos como aminas o tioles en condiciones básicas o ácidas.
Productos principales
Oxidación: Sulfóxidos o sulfonas.
Reducción: Derivados de aminas.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido (2R)-3-(2-cianoetilsulfanil)-2-[(2,2,2-trideuterioacetil)amino]propanoico tiene varias aplicaciones de investigación científica:
Química: Puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede servir como sonda para estudiar los mecanismos enzimáticos o como precursor de compuestos marcados en estudios metabólicos.
Industria: Puede utilizarse en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido (2R)-3-(2-cianoetilsulfanil)-2-[(2,2,2-trideuterioacetil)amino]propanoico implica su interacción con dianas moleculares específicas. El grupo cianoetilsulfanil puede interactuar con enzimas que contienen tioles, mientras que el grupo trideuterioacetil puede utilizarse para rastrear las vías metabólicas. Los efectos del compuesto están mediados por su unión a estas dianas, lo que lleva a cambios en su actividad o función.
Comparación Con Compuestos Similares
Compuestos similares
Singularidad
El ácido (2R)-3-(2-cianoetilsulfanil)-2-[(2,2,2-trideuterioacetil)amino]propanoico es único debido a la presencia del grupo trideuterioacetil, que no se encuentra comúnmente en compuestos similares. Este marcaje de deuterio proporciona ventajas distintas en el rastreo y el estudio de las vías metabólicas, convirtiéndolo en una herramienta valiosa en la investigación científica.
Propiedades
Fórmula molecular |
C8H12N2O3S |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C8H12N2O3S/c1-6(11)10-7(8(12)13)5-14-4-2-3-9/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1/i1D3 |
Clave InChI |
VDKVYEUEJCNDHM-LNEZGBMJSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC#N)C(=O)O |
SMILES canónico |
CC(=O)NC(CSCCC#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


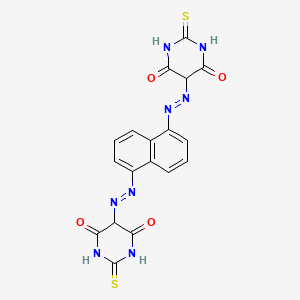
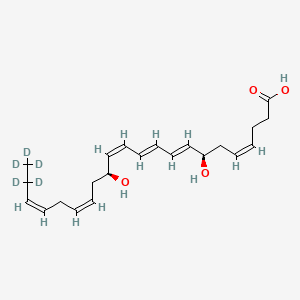


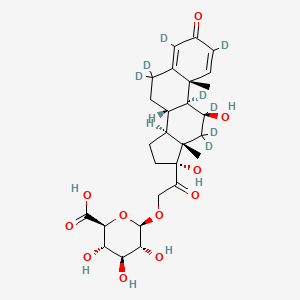

![5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)
![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)
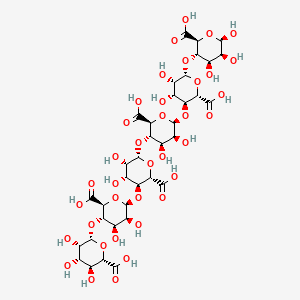
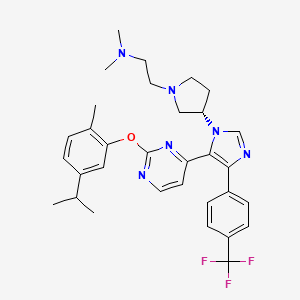


![(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)

